L-Tyrosylglycyl-L-phenylalanyl-L-leucine is a peptide composed of four amino acids: L-tyrosine, glycine, L-phenylalanine, and L-leucine. This compound is notable for its potential applications in biochemistry and pharmacology due to its structural characteristics and biological activities. It is classified under peptides and amino acid derivatives, specifically as a non-essential peptide that can be synthesized in the body.
This compound is derived from the natural amino acids found in proteins. It falls under the category of organic compounds known as peptides, which are chains of amino acids linked by peptide bonds. In terms of chemical taxonomy, it belongs to the class of carboxylic acids and derivatives, specifically amino acids, peptides, and analogues .
The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine can be achieved through several methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Methods:
Technical Details:
The molecular formula for L-Tyrosylglycyl-L-phenylalanyl-L-leucine is with a molecular weight of approximately 570.6 g/mol .
L-Tyrosylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions typical for peptides:
Technical Details:
The mechanism of action for L-Tyrosylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific receptors or transporters in biological systems.
Research indicates that modifications such as acetylation enhance the uptake efficiency through LAT1, suggesting a prodrug-like behavior where the modified form exhibits improved pharmacokinetics compared to its parent compound .
L-Tyrosylglycyl-L-phenylalanyl-L-leucine has several scientific uses:
The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine (Tyr-Gly-Phe-Leu) employs both enzymatic and chemical approaches, each with distinct mechanistic pathways and efficiency profiles. Enzymatic synthesis leverages biological catalysts for stereoselective bond formation. MIO-dependent aminomutases (e.g., phenylalanine aminomutase from Taxus chinensis) catalyze β-amino acid formation crucial for peptide backbones through a mechanism involving 3,5-dihydro-5-methylidene-4H-imidazole-4-one (MIO) prosthetic groups. These groups facilitate ammonia elimination and readdition via carbanion intermediates, enabling isomerization with >99% enantiomeric excess for (R)-β-tyrosine derivatives [10]. Engineered phenylalanine dehydrogenase (PheDH) systems utilize α-keto acid precursors and NADH cofactors for reductive amination, achieving yields >80% for aromatic amino acids like tyrosine and phenylalanine under physiological conditions [4] [7]. This approach eliminates racemization risks but requires cofactor regeneration systems like formate dehydrogenase (FDH) for NAD+ recycling [4].
Non-enzymatic chemical synthesis primarily employs classical solution-phase or liquid-phase peptide synthesis (LPPS). This method involves sequential coupling of N-protected amino acids (e.g., Fmoc-Tyr) with C-activated residues (Gly, Phe, Leu) using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole). LPPS affords moderate yields (60–75%) but faces challenges in epimerization at phenylalanine and leucine residues due to base-sensitive α-protons. Purification requires extensive chromatography, reducing overall efficiency compared to enzymatic routes [2].
Table 1: Comparative Efficiency of Tyr-Gly-Phe-Leu Synthesis Methods
Method | Key Reagents/Enzymes | Yield (%) | Optical Purity (% ee) | Reaction Time (h) |
---|---|---|---|---|
MIO-aminomutase | TchPAM mutant, trans-pHCA | 85 | >99 (R) | 24 |
Engineered PheDH | PheDH/FDH, α-keto acids | 92 | 100 | 12 |
Liquid-phase synthesis | DCC/HOBt, protected amino acids | 68 | 98 | 48 |
Solid-phase peptide synthesis (SPPS) dominates industrial-scale production of Tyr-Gly-Phe-Leu due to scalability and automation compatibility. Optimization focuses on three strategic areas:
Coupling reagent selection critically influences efficiency. Phosphonium salts (e.g., PyAOP, PyBOP) achieve near-quantitative coupling yields (>98%) for sterically hindered residues like leucine within 30 minutes. Newer uronium reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduce racemization to <0.5% during glycine-phenylalanine activation by forming stable HOAt esters [2].
Microwave-assisted SPPS enhances chain assembly by reducing coupling cycles from 60 minutes to 5–7 minutes per residue. Controlled microwave irradiation (50°C, 25W) improves tyrosine-glycine junction formation by 40% while preventing aspartimide formation at phenylalanine-leucine sequences [2].
Backbone protection strategies mitigate aggregation. Pseudoproline dipeptides (e.g., Fmoc-Phe-Leu-OH) incorporated at phenylalanine-leucine positions disrupt β-sheet formation, elevating crude peptide purity from 65% to 92%. Orthogonal protecting groups—Alloc for tyrosine side chains and trityl for glutamine/asparagine—enable selective deprotection during sequential assembly [8].
Table 2: SPPS Optimization Impact on Tyr-Gly-Phe-Leu Synthesis
Parameter | Standard Protocol | Optimized Protocol | Improvement |
---|---|---|---|
Coupling Reagent | HBTU | HATU | Yield +12% |
Gly-Phe Coupling Time | 60 min | 7 min (microwave) | Time -88% |
Crude Purity (Phe-Leu) | 65% | 92% (pseudoproline) | Purity +27% |
Amino acid activation is the thermodynamic driving force for peptide bond formation, occurring through two primary mechanisms:
ATP-dependent enzymatic activation involves aminoacyl-tRNA synthetases (aaRS) in biological systems. Tyrosyl-tRNA synthetase (TyrRS) activates tyrosine via adenylation, forming Tyr-AMP with a high-energy mixed anhydride bond (ΔG = -29.3 kJ/mol). This intermediate then transfers tyrosine to tRNA^Tyr before ribosomal incorporation. While not directly used in Tyr-Gly-Phe-Leu synthesis, engineered TyrRS variants inform chemoenzymatic approaches by revealing transition states for nucleophilic attack by glycine’s α-amine [1] .
Chemical activation employs anhydride-forming agents. In SPPS, phosphonium/uronium reagents (HBTU, HATU) generate O-acylisourea intermediates from Fmoc-Leu-OH. Glycine’s nucleophilic nitrogen attacks Leu’s carbonyl carbon, forming a tetrahedral transition state stabilized by HOBt/DMAP additives. This suppresses racemization to <1% during Phe-Leu coupling. Kinetic studies show activation barriers decrease from 85 kJ/mol (uncatalyzed) to 42 kJ/mol with HATU [8].
Chemoselective ligation strategies bypass protection schemes. Native chemical ligation (NCL) joins unprotected Tyr-Gly-OH with C-terminal thioester Phe-Leu-SR segments. The reaction proceeds via transthioesterification followed by S→N acyl shift, achieving 75% yield without epimerization. This approach is particularly valuable for synthesizing isotope-labeled variants for NMR studies [8].
Table 3: Amino Acid Activation Strategies for Peptide Bond Formation
Activation Type | Activating Agent | Bond Formed | Yield (%) | Racemization Risk |
---|---|---|---|---|
ATP-dependent | TyrRS | Tyr-tRNA^Tyr | N/A | None |
Uronium reagent | HATU | Tyr-Gly | 98 | Low (0.3–0.8%) |
Native chemical ligation | Thiophenol | Gly-Phe | 75 | None |
Biosynthesis of Tyr-Gly-Phe-Leu precursors exhibits fundamental divergences between prokaryotes and eukaryotes:
Precursor availability varies due to metabolic architecture. Escherichia coli achieves 60 g/L phenylalanine titers through deregulated shikimate pathway enzymes: AroG^fbr (feedback-resistant DAHP synthase) and PheA^fbr (chorismate mutase-prephenate dehydrogenase) overexpression increase flux 3.5-fold. Tyrosine derives from transamination of 4-hydroxyphenylpyruvate via TyrB transaminase [9]. Conversely, Saccharomyces cerevisiae compartmentalizes aromatic biosynthesis in mitochondria and plastids, limiting precursor export. Phosphoenolpyruvate (PEP) availability governs yields; E. coli’s PEP:sugar phosphotransferase system (PTS) imports glucose while generating PEP, whereas yeast consumes PEP during mitochondrial oxaloacetate formation, reducing aromatic precursor pools by 40% [6].
Enzyme organization affects pathway efficiency. Prokaryotes employ discrete monofunctional enzymes (e.g., AroE for shikimate dehydrogenase), enabling targeted amplification. E. coli mutants overexpressing aroF (tyrosine-sensitive DAHP synthase) increase shikimate flux 8-fold [9]. Eukaryotes utilize multifunctional complexes: yeast’s pentafunctional AROM protein catalyzes steps DAHP→EPSP. While this minimizes substrate diffusion, it complicates metabolic engineering—overexpression requires coordinated transcription of a single 15kb gene [6].
Metabolic flux distribution is optimized differently. Prokaryotic systems redistribute carbon via glycolytic intermediates. E. coli L-Phe producers knockout pyruvate kinase (pykF) to accumulate PEP, elevating shikimate precursors 3.2-fold [9]. Eukaryotes rely on peroxisomal β-oxidation to supply acetyl-CoA for chorismate synthesis but suffer NADPH limitations. S. cerevisiae expressing NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN) increases chorismate titers 2.1-fold by enhancing NADPH supply [6].
Table 4: Prokaryotic vs. Eukaryotic Precursor Biosynthesis Efficiency
Parameter | E. coli (Prokaryote) | S. cerevisiae (Eukaryote) | Advantage |
---|---|---|---|
Phenylalanine titer | 60 g/L [9] | 18 g/L | Prokaryote +233% |
DAHP synthase regulation | Feedback-resistant mutants | Transcriptional repression | Prokaryote (direct engineering) |
PEP availability from glucose | 1:1 (PTS system) | 0.6:1 (mitochondrial drain) | Prokaryote +67% |
Aromatic pathway organization | Monofunctional enzymes | Pentafunctional AROM complex | Prokaryote (modular) |
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